3-(Benzyloxy)cyclobutane-1-sulfonyl chloride
Overview
Description
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with benzyl alcohol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzyloxy group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products:
Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The benzyloxy group can be oxidized under appropriate conditions, resulting in the formation of benzaldehyde or benzoic acid derivatives .
Comparison with Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the benzyloxy group and has different reactivity and applications.
Benzyloxycyclobutane: Lacks the sulfonyl chloride group and has different reactivity and applications.
Uniqueness: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYZABLHRWXAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303510-64-6 | |
Record name | 3-(benzyloxy)cyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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